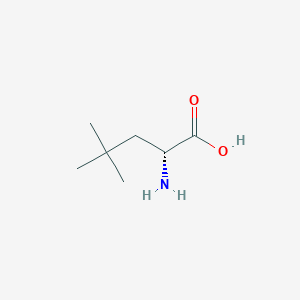

(R)-2-Amino-4,4-dimethylpentanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-4,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSHGLDBQBSPI-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426199 |

Source

|

| Record name | 4-Methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88319-43-1 |

Source

|

| Record name | 4-Methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-4,4-dimethylpentanoic Acid: Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-neopentylglycine or (R)-γ-methyl-leucine, is a non-proteinogenic amino acid characterized by a sterically demanding tert-butyl group. This structural feature imparts unique properties, making it a subject of interest in medicinal chemistry and drug design. Its incorporation into peptides can induce specific conformations and increase metabolic stability. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological characteristics of this compound, drawing upon available data for the compound and its closely related analogs.

Physicochemical Properties

This compound is a white solid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | N/A |

| Molecular Weight | 145.20 g/mol | N/A |

| Melting Point | 272-274 °C (decomposes) | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water | [2] |

Synthesis and Analysis

For analytical characterization, High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acids. A typical HPLC analysis would involve pre-column derivatization to enable UV or fluorescence detection.

Experimental Workflow: Synthesis and Purification (Hypothetical)

The following diagram outlines a plausible workflow for the synthesis and purification of this compound, adapted from methodologies for similar chiral amino acids.

Biological Activity and Mechanism of Action

Direct and extensive biological data for this compound is limited. However, studies on its L-enantiomer, γ-methyl-L-leucine, and a fluorinated analog provide strong indications of its potential biological role.

Interaction with Amino Acid Transporters

Research on a fluorinated analog, (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid, has shown that these compounds are substrates for the L-type amino acid transporter 1 (LAT1).[4][5] LAT1 is a crucial transporter for large neutral amino acids across the blood-brain barrier and is often overexpressed in cancer cells to meet their high metabolic demands. This suggests that this compound is likely also a substrate for LAT1, which could be exploited for targeted drug delivery to the brain or tumors.

Receptor Antagonism

Studies on γ-methyl-L-leucine have demonstrated that its incorporation into peptides can lead to potent and selective antagonism of endothelin (ETA and ETB) receptors.[2] Furthermore, it has been shown to modulate the binding affinity of peptides to the neuropeptide Y2 receptor (Y2R), which is involved in appetite regulation.[5] While these studies focus on the L-enantiomer, they highlight the potential for the unique steric bulk of the neopentylglycine scaffold to influence peptide-receptor interactions.

Experimental Protocol: In Vitro Cellular Uptake Assay

To investigate the interaction of this compound with amino acid transporters like LAT1, a competitive uptake assay can be performed. The following is a generalized protocol adapted from studies on similar amino acid analogs.

Objective: To determine if this compound inhibits the uptake of a known radiolabeled LAT1 substrate (e.g., [³H]-L-Leucine) in a LAT1-expressing cell line (e.g., a glioma cell line).

Materials:

-

LAT1-expressing cancer cell line

-

Cell culture medium and reagents

-

This compound

-

[³H]-L-Leucine (radiolabeled substrate)

-

Scintillation counter and fluid

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate the LAT1-expressing cells in a multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with PBS and pre-incubate with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

-

Uptake: Add a fixed concentration of [³H]-L-Leucine to each well and incubate for a short period (e.g., 5 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS.

-

Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-L-Leucine uptake against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Potential Signaling Pathway Involvement

Given its likely transport by LAT1, this compound could influence cellular signaling pathways that are sensitive to amino acid availability, such as the mTORC1 pathway, which is a central regulator of cell growth and proliferation.

Conclusion

This compound is a synthetic amino acid with unique structural features that hold promise for applications in drug development. While direct and comprehensive biological data for the (R)-enantiomer is still emerging, research on its analogs suggests a likely role as a substrate for the LAT1 amino acid transporter, opening avenues for targeted delivery strategies. Further investigation into its synthesis, pharmacological activity, and specific interactions with biological targets is warranted to fully elucidate its potential in medicinal chemistry. The experimental frameworks provided in this guide offer a starting point for such research endeavors.

References

Synthesis and Purification of (R)-2-Amino-4,4-dimethylpentanoic Acid: A Technical Guide

(R)-2-Amino-4,4-dimethylpentanoic acid , also known as L-tert-leucine , is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its bulky and hydrophobic tert-butyl group makes it a valuable chiral building block for the synthesis of various active pharmaceutical ingredients (APIs), chiral auxiliaries, and ligands. This guide provides an in-depth overview of the primary synthetic and purification strategies for producing high-purity this compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic synthesis, which offers high enantioselectivity, and chemical synthesis of a racemic mixture followed by chiral resolution.

Enzymatic Synthesis

Enzymatic methods are highly favored for their stereospecificity, mild reaction conditions, and environmental friendliness, often yielding the desired (R)-enantiomer with high optical purity. The most common precursor for these syntheses is trimethylpyruvate.

Leucine dehydrogenase (LeuDH) catalyzes the NAD(P)H-dependent reductive amination of α-keto acids. In the presence of ammonia and a reduced cofactor (NADH), LeuDH converts trimethylpyruvate to L-tert-leucine with excellent enantioselectivity.

To overcome the high cost of the NADH cofactor, a secondary enzyme system is typically employed for its regeneration. Common choices include formate dehydrogenase (FDH), which converts formate to carbon dioxide, or glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone.

Experimental Protocol: Whole-Cell Synthesis using LeuDH and FDH

This protocol describes a whole-cell biocatalytic process using recombinant E. coli co-expressing LeuDH and FDH.

-

Biocatalyst Preparation: E. coli cells co-expressing LeuDH and FDH are cultivated and harvested. The cell paste is used directly in the reaction.

-

Reaction Setup: In a temperature-controlled reactor, a mixture of glucose, trimethylpyruvate (TMP), and ammonium chloride is prepared in water.

-

Bioconversion: The recombinant whole-cell biocatalyst is added to the reaction mixture. The pH is maintained at approximately 8.5 by the controlled addition of aqueous ammonia.

-

Reaction Monitoring: The reaction progress is monitored by measuring the consumption of TMP or the formation of L-tert-leucine.

-

Termination: Upon completion, the reaction mixture is heated to 60°C to deactivate the enzymes, followed by centrifugation to remove the cell mass.

Branched-chain aminotransferases (BCATs) catalyze the transfer of an amino group from an amino donor, typically L-glutamate, to an α-keto acid acceptor. This method produces L-tert-leucine from trimethylpyruvate with high enantiomeric excess. A key challenge with this approach is the product inhibition by 2-ketoglutarate, a by-product of the reaction. To address this, a coupled enzyme system can be employed to remove the 2-ketoglutarate.

Experimental Protocol: Coupled Enzymatic Synthesis with BCAT and Aspartate Aminotransferase (AspAT)

This protocol outlines a coupled reaction system to mitigate product inhibition.

-

Reaction Components: The reaction mixture consists of trimethylpyruvate, L-glutamate (as the amino donor), and purified BCAT and AspAT enzymes in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Initiation: The reaction is initiated by the addition of the enzymes.

-

Coupled Reaction: The BCAT catalyzes the formation of L-tert-leucine and 2-ketoglutarate. The AspAT then converts the 2-ketoglutarate and an amino donor (e.g., aspartate) to L-glutamate and oxaloacetate, thus shifting the equilibrium towards product formation.

-

Monitoring and Work-up: The formation of L-tert-leucine is monitored over time. Once the reaction reaches completion, the enzymes are removed, typically by precipitation or filtration.

Chemical Synthesis and Chiral Resolution

An alternative to direct asymmetric synthesis is the production of racemic 2-Amino-4,4-dimethylpentanoic acid followed by the separation of the enantiomers.

The bislactim ether method is a well-established route for the synthesis of various amino acids, including racemic tert-leucine. This method involves the alkylation of a glycine enolate equivalent.

The separation of enantiomers, known as resolution, is a critical step. A common method is the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Experimental Protocol: Resolution using Dibenzoyl-D-tartaric Acid

This protocol details the resolution of (DL)-tert-leucine using dibenzoyl-D-tartaric acid as the resolving agent.

-

Salt Formation: (DL)-tert-leucine is dissolved in water, and a stoichiometric amount of dibenzoyl-D-tartaric acid monohydrate is added. The mixture is stirred at room temperature for an extended period (e.g., 24 hours) to allow for the crystallization of the less soluble diastereomeric salt, L-tert-leucine dibenzoyl-D-tartrate.

-

Isolation of Diastereomeric Salt: The crystalline salt is collected by filtration. The filtrate, enriched in the D-enantiomer, can be processed separately.

-

Liberation of the Amino Acid: The isolated tartrate salt is suspended in water, and a strong acid, such as sulfuric acid, is added to protonate the amino acid and liberate the dibenzoyl-D-tartaric acid, which can be recovered.

-

Isolation of the (R)-enantiomer: The aqueous solution containing the L-tert-leucine salt is further processed to isolate the free amino acid. This can involve neutralization and subsequent crystallization.

Purification

The final purification of this compound is crucial to meet the stringent purity requirements for pharmaceutical applications. Crystallization is the most common method.

Experimental Protocol: Purification by Crystallization

-

Dissolution: The crude L-tert-leucine is dissolved in a minimal amount of hot water.

-

pH Adjustment: The pH of the solution is adjusted to the isoelectric point of L-tert-leucine (around 5.9) to minimize its solubility.

-

Cooling and Crystallization: The solution is slowly cooled to room temperature and then further cooled in an ice bath or refrigerator to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold water or an alcohol/water mixture, and dried under vacuum.

Data Presentation

The following tables summarize quantitative data from various synthetic and purification methods for this compound.

Table 1: Enzymatic Synthesis of this compound

| Enzyme System | Substrate Concentration | Product Concentration | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

| BCAT/AspAT/PDC | 100 mM Trimethylpyruvate | 89.2 mM | 89.2% | >99% | |

| LeuDH/FDH (whole cell) | 0.6 M Trimethylpyruvate | - | - | - | |

| Engineered LeuDH | - | - | - | >99% |

Table 2: Chemical Synthesis and Resolution of 2-Amino-4,4-dimethylpentanoic Acid

| Method | Starting Material | Resolving Agent | Yield | Chiral Purity | Chemical Purity | Reference |

| Bislactim Ether Synthesis | Methyl glycinate hydrochloride | - | 64% (racemic ester) | - | - | |

| Chiral Resolution | (DL)-tert-Leucine | Dibenzoyl-D-tartaric acid | 74% (L-tert-leucine) | 99.9% | 99.9% |

Visualizations

The following diagrams illustrate the key synthetic pathways and the overall workflow.

Caption: Reductive amination of trimethylpyruvate using Leucine Dehydrogenase (LeuDH) with NADH cofactor regeneration.

Caption: Asymmetric amination of trimethylpyruvate using Branched-Chain Aminotransferase (BCAT).

Caption: Overall workflow for the synthesis and purification of this compound.

(R)-2-Amino-4,4-dimethylpentanoic acid CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-tert-leucine, is a non-proteinogenic amino acid characterized by a sterically demanding tert-butyl group. This unique structural feature imparts specific conformational constraints, making it a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptide-based therapeutics can enhance metabolic stability, improve receptor affinity and selectivity, and influence secondary structure. This technical guide provides a comprehensive overview of its chemical properties, supplier information, and insights into its synthesis.

Chemical Properties and Identification

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

| Property | Value |

| CAS Number | 88319-43-1 |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | (2R)-2-Amino-4,4-dimethylpentanoic acid |

| Synonyms | (R)-tert-Leucine, D-Neopentylglycine |

Supplier Information

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes information for some of the key suppliers.

| Supplier | Purity |

| Alchem Pharmtech,Inc. | 97+% |

| BOC Sciences | >= 99% |

| Synthonix Inc | Not specified |

| Apollo Scientific Ltd | Not specified |

| BLD Pharmatech | 97% |

Synthesis Methodologies

Conceptual Asymmetric Synthesis Workflow

The following diagram illustrates a conceptual workflow for the asymmetric synthesis of this compound, drawing from established methods for similar compounds.

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Key Experimental Considerations

-

Chiral Auxiliary/Catalyst: The choice of a suitable chiral auxiliary or asymmetric catalyst is crucial for establishing the desired stereochemistry at the α-carbon. Common approaches include the use of chiral Schiff bases, phase-transfer catalysts, or enzymatic resolutions.

-

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is essential to maximize both chemical yield and enantiomeric excess.

-

Purification: Purification of the final product often involves crystallization or chromatography to remove impurities and potentially to resolve any remaining racemic mixture. Techniques like chiral HPLC are necessary to determine the enantiomeric purity.

While detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary to manufacturers or described in specialized literature, a general approach for the synthesis of tert-leucine involves the alkylation of a glycine enolate equivalent. For the enantioselective synthesis, a chiral glycine equivalent is employed.

General Procedure Outline (based on related syntheses):

-

Formation of the Chiral Glycine Equivalent: A chiral auxiliary is reacted with glycine or a glycine derivative to form a chiral Schiff base or a related complex.

-

Deprotonation and Alkylation: The chiral glycine equivalent is deprotonated with a strong base (e.g., lithium diisopropylamide) to form a chiral enolate, which is then reacted with a tert-butyl halide (e.g., tert-butyl bromide or iodide).

-

Hydrolysis: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and yield the desired amino acid.

-

Purification: The crude product is purified by techniques such as recrystallization or column chromatography to afford the enantiomerically enriched this compound.

Biological Activity and Applications (Hypothetical)

Given the structural properties of this compound, its biological activity would likely be explored in the context of peptide and peptidomimetic drug design. The bulky tert-butyl group can be expected to influence peptide conformation and receptor binding.

Potential Signaling Pathway Involvement

The incorporation of this amino acid into a peptide therapeutic could modulate its interaction with specific cellular signaling pathways. For instance, if integrated into a peptide antagonist for a G-protein coupled receptor (GPCR), it could influence the binding affinity and downstream signaling.

Caption: Hypothetical modulation of a GPCR signaling pathway by a peptide containing the title compound.

Conclusion

This compound is a specialized amino acid with significant potential in the development of novel therapeutics. Its unique structural properties offer advantages in designing peptides and peptidomimetics with improved pharmacological profiles. While detailed experimental protocols for its synthesis and biological evaluation are not widely published, the information provided in this guide serves as a valuable resource for researchers initiating projects involving this compound. Further investigation into its specific biological activities and applications is warranted.

Spectroscopic Analysis of (R)-2-Amino-4,4-dimethylpentanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Amino-4,4-dimethylpentanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational methods. These predictions are coupled with detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for the analysis of this and similar amino acid derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using widely accepted computational algorithms and can serve as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Data

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2 | 3.5 - 3.8 | Doublet | 4.0 - 6.0 |

| H-3 | 1.8 - 2.0 | Multiplet | |

| H-5 | 0.9 - 1.1 | Singlet | |

| NH₂ | 7.5 - 8.5 | Broad Singlet | |

| COOH | 10.0 - 12.0 | Broad Singlet |

Note: Predicted chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. The exact chemical shifts of NH₂ and COOH protons are highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Atom | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 170 - 175 |

| C-2 (CH) | 55 - 60 |

| C-3 (CH₂) | 40 - 45 |

| C-4 (C) | 30 - 35 |

| C-5 (CH₃) | 25 - 30 |

Note: Predicted chemical shifts are referenced to TMS at 0.00 ppm.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H stretch (Amine) | 3300 - 3500 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| N-H bend (Amine) | 1580 - 1650 | Medium |

| C-H stretch (Alkyl) | 2850 - 2960 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 145 | [M]⁺ (Molecular Ion) |

| 100 | [M - COOH]⁺ |

| 88 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Note: Fragmentation patterns can vary significantly based on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for amino acids and should be adapted as necessary for the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Internal standard (e.g., TMS or DSS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of the internal standard to the solution.

-

Transfer: Transfer the solution to an NMR tube.

-

Instrumentation:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Spectral width: -2 to 12 ppm

-

Temperature: 298 K

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include:

-

Pulse sequence: zgpg30

-

Number of scans: 1024-4096

-

Spectral width: 0 to 200 ppm

-

Temperature: 298 K

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the internal standard signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

This compound

-

Potassium bromide (KBr) for solid-state analysis, or a suitable solvent (e.g., CCl₄) for solution-phase analysis.

-

FTIR spectrometer with an appropriate sample holder (e.g., ATR, KBr pellet press).

Procedure (ATR method):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Acquisition:

-

Obtain a background spectrum of the empty ATR crystal.

-

Press the sample firmly against the crystal using the pressure clamp.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure through fragmentation analysis.

Materials:

-

This compound

-

Solvent for sample dissolution (e.g., methanol, acetonitrile/water mixture)

-

Mass spectrometer (e.g., ESI-QTOF, GC-MS).

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

For structural information, perform tandem mass spectrometry (MS/MS). Select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural features.

Visualization of Spectroscopic Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

In-depth Technical Guide to the Crystal Structure of (R)-2-Amino-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid, is of significant interest in medicinal chemistry and drug development due to its unique structural properties. This guide provides a comprehensive overview of its crystalline structure, drawing upon available crystallographic data. While a specific crystal structure determination for the (R)-enantiomer is not publicly available, this document will utilize data from closely related structures, such as the racemate or the (S)-enantiomer, to infer and discuss the key structural features. Detailed experimental protocols for crystallization and X-ray diffraction, crucial for such structural studies, are also presented.

Introduction

This compound, also known as (R)-tert-leucine, is a chiral amino acid characterized by a bulky tert-butyl group attached to the α-carbon. This steric hindrance significantly influences its conformational freedom and its interactions in a biological context, making it a valuable building block in the design of peptidomimetics, chiral auxiliaries, and pharmacologically active compounds. Understanding the precise three-dimensional arrangement of atoms in its solid state is paramount for predicting its behavior in different environments and for rational drug design.

The crystal structure of an amino acid reveals critical information about its molecular conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangement in the solid state. These details are fundamental for studies in polymorphism, solubility, and bioavailability, all of which are critical parameters in drug development.

Molecular and Crystal Structure

While a dedicated crystallographic study for the (R)-enantiomer of 2-Amino-4,4-dimethylpentanoic acid is not readily found in open literature, the principles of stereochemistry suggest that its fundamental molecular geometry will be the mirror image of its (S)-enantiomer. Furthermore, the crystal structure of the racemic mixture (containing both R and S enantiomers) provides invaluable insight into the packing and intermolecular interactions that govern the solid-state assembly of this molecule.

Typically, amino acids exist as zwitterions in the solid state, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). The crystal packing is then dominated by a network of hydrogen bonds between these charged groups. The bulky tert-butyl side chain is expected to play a significant role in the overall crystal packing, likely segregating into hydrophobic domains.

Crystallographic Data

To provide a quantitative understanding, the following table summarizes typical crystallographic data that would be obtained for a small organic molecule like 2-Amino-4,4-dimethylpentanoic acid. Please note that the following data is representative and based on general knowledge of small molecule crystallography, as specific data for the target molecule could not be located.

| Parameter | Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c (for racemate) or P2₁ (for enantiopure) |

| Unit Cell Dimensions | |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 8 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 95 - 105 |

| γ (°) | 90 |

| Volume (ų) | 800 - 1200 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

| R-factor | < 0.05 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves crystallization, X-ray diffraction data collection, and structure solution and refinement.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step.

Method: Slow Evaporation

-

Solvent Selection: Dissolve a small amount of this compound in a suitable solvent or solvent mixture. Good solvents for amino acids are often polar, such as water, ethanol, or mixtures thereof. The ideal solvent is one in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the amino acid at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm with a few needle-pricked holes. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

Single-Crystal X-ray Diffraction

Workflow for Data Collection and Structure Determination

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.

-

Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final atomic coordinates and displacement parameters.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Relevance in Drug Development

The precise knowledge of the crystal structure of this compound is invaluable for:

-

Rational Drug Design: Understanding the three-dimensional shape and hydrogen bonding capabilities of this amino acid allows for the design of more effective and specific drug candidates.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, including solubility and stability. Crystallographic analysis is essential for identifying and characterizing these polymorphs.

-

Formulation Development: Knowledge of the crystal packing and intermolecular interactions can guide the selection of excipients and the development of stable pharmaceutical formulations.

-

Intellectual Property: A well-characterized crystal structure is a key component of patent applications for new chemical entities.

Conclusion

While a definitive crystal structure for this compound is not yet publicly documented, this guide outlines the fundamental principles and experimental methodologies required for its determination. The structural insights gained from such a study would be of considerable benefit to researchers in the fields of medicinal chemistry, materials science, and drug development, providing a solid foundation for the rational design and application of this unique chiral building block. The provided protocols and workflow serve as a practical guide for obtaining and analyzing the crystal structure of this and similar molecules.

An In-depth Technical Guide on the Solubility and Stability of (R)-2-Amino-4,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-2-Amino-4,4-dimethylpentanoic acid, a non-polar, aliphatic amino acid characterized by its bulky tert-butyl side chain. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the available physical properties with established principles of amino acid chemistry and general experimental protocols. The information herein is intended to guide researchers in handling, formulating, and assessing the stability of this unique amino acid.

Physicochemical Properties

This compound, also known as (R)-tert-butyl-leucine or D-neopentylglycine, possesses the following properties:

| Property | Value | Reference |

| CAS Number | 88319-43-1 | [1][2][3][4][5][6] |

| Molecular Formula | C7H15NO2 | [2][3][4][5][6] |

| Molecular Weight | 145.20 g/mol | [2][3][6] |

| Appearance | White to off-white solid/powder | [7] |

| Purity | Typically ≥97% | [2][4][5] |

| Storage Conditions | Long-term in a cool, dry place | [1] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its structure and the general principles of amino acid solubility, a qualitative profile can be inferred.

General Principles of Amino Acid Solubility:

-

Zwitterionic Nature: In their solid state and at their isoelectric point (pI) in solution, amino acids exist as zwitterions, possessing both a positive and a negative charge. This dipolar nature leads to strong intermolecular ionic attractions, resulting in high melting points and solubility in polar solvents like water.[8]

-

Effect of pH: The solubility of amino acids is significantly influenced by pH. At pH values below the pI, the carboxyl group is protonated, and the amino acid carries a net positive charge. At pH values above the pI, the amino group is deprotonated, and the amino acid carries a net negative charge. In both cases, the increased charge enhances interactions with polar solvents, generally leading to higher solubility compared to the solubility at the pI.[9][10]

-

Side Chain Influence: The "R" group, or side chain, plays a crucial role in determining solubility. The tert-butyl group in this compound is large and non-polar, which is expected to decrease its solubility in aqueous solutions compared to amino acids with smaller or more polar side chains.

-

Solvent Polarity: Amino acids are generally more soluble in polar solvents and less soluble in non-polar organic solvents.[8] The solubility in semi-polar solvents like alcohols is intermediate and decreases as the non-polar character of the alcohol increases (methanol > ethanol > propanol).[9]

Expected Solubility of this compound:

| Solvent | Expected Solubility | Rationale |

| Water | Low to moderate | The polar amino and carboxyl groups contribute to water solubility, but the large hydrophobic tert-butyl side chain limits it. |

| Aqueous Acid (e.g., 0.1 M HCl) | Higher than in pure water | Protonation of the carboxyl group leads to a net positive charge, increasing polarity and solubility. |

| Aqueous Base (e.g., 0.1 M NaOH) | Higher than in pure water | Deprotonation of the amino group leads to a net negative charge, increasing polarity and solubility. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Low to moderate | Expected to be less soluble than in acidic or basic aqueous solutions. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Potentially higher for protected forms | The free amino acid may have limited solubility; however, derivatives like Fmoc-neopentylglycine are noted to improve solubility in these solvents.[7] |

| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Very low to insoluble | The overall polarity of the zwitterionic form is too high for significant interaction with non-polar solvents.[8] |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol describes a general method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method followed by a suitable analytical quantification technique.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved amino acid. Suitable methods include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This often requires pre-column derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to introduce a chromophore.[11]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity and can be used for direct quantification without derivatization.[12][13]

-

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

dot

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is critical for its storage, handling, and use in drug development. While specific degradation studies are not available, a forced degradation study can be designed to identify potential degradation pathways.

General Principles of Amino Acid Stability:

-

Chemical Degradation: Amino acids can undergo various chemical degradation reactions, including oxidation, hydrolysis of the peptide bond (in peptides), and side-chain modifications.[14][15] For this compound, the bulky, non-polar side chain is relatively inert. The primary sites for potential degradation are the amino and carboxyl functional groups.

-

Physical Instability: This can include changes in physical form, such as aggregation in proteins, but is less of a concern for the free amino acid unless it is part of a larger molecule.[14]

Protocol 2: Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions, as recommended by regulatory guidelines for pharmaceutical substances.[16]

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 105 °C) and a solution to heat in a controlled environment.

-

Photostability: Expose a solution to UV and visible light according to ICH Q1B guidelines.

-

A control sample should be stored under normal conditions (e.g., 2-8 °C, protected from light).

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analyze all samples (stressed and control) using a stability-indicating analytical method, typically a gradient HPLC method, capable of separating the parent compound from any degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Characterize the degradation products to understand the degradation pathways.

-

dot

References

- 1. 88319-43-1 D-Neopentylglycine AKSci Y6733 [aksci.com]

- 2. 88319-43-1 CAS Manufactory [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound , 97% , 88319-43-1 - CookeChem [cookechem.com]

- 5. thoreauchem.com [thoreauchem.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. pharmtech.com [pharmtech.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Peptides Containing (R)-2-Amino-4,4-dimethylpentanoic Acid: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as potency, selectivity, and metabolic stability. (R)-2-Amino-4,4-dimethylpentanoic acid, also known as (R)-neopentylglycine, is a particularly intriguing building block due to its bulky and hydrophobic tert-butyl side chain. This unique structural feature can profoundly influence the conformation and biological activity of peptides. This technical guide provides a comprehensive overview of the methodologies used to synthesize and evaluate the biological activity of peptides containing this compound, and explores the potential impact of this amino acid on peptide function.

While specific quantitative data for a wide range of peptides containing this compound are not extensively available in publicly accessible literature, this guide will focus on the established principles and experimental approaches necessary for their study. We will present hypothetical data in the required tabular format to illustrate how such information should be presented and provide detailed experimental protocols that can be adapted for the synthesis and characterization of these novel peptides.

The Influence of this compound on Peptide Structure and Function

The incorporation of this compound can be expected to have several significant effects on a peptide's properties:

-

Conformational Constraint: The sterically demanding tert-butyl group can restrict the rotational freedom of the peptide backbone, favoring specific secondary structures such as β-turns or helical conformations. This can lead to a more pre-organized structure for receptor binding, potentially increasing affinity and selectivity.

-

Increased Hydrophobicity: The aliphatic side chain significantly increases the local hydrophobicity of the peptide. This can enhance interactions with hydrophobic pockets in target proteins and may improve membrane permeability.

-

Proteolytic Stability: The bulky side chain can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Receptor Interactions: The unique shape and size of the neopentylglycine side chain can be used to probe and optimize interactions with specific receptor subsites, potentially leading to altered agonist or antagonist activity.

Quantitative Data on Biological Activity

To facilitate the comparison of biological activities, all quantitative data should be summarized in clearly structured tables. The following tables provide templates for how such data for peptides containing this compound could be presented for different biological applications.

Table 1: Hypothetical Antimicrobial Activity of Peptides Containing this compound

| Peptide Sequence (X = this compound) | Target Organism | MIC (µM) |

| Ac-K-X-V-R-L-X-I-NH₂ | Staphylococcus aureus | 12.5 |

| Ac-K-X-V-R-L-X-I-NH₂ | Escherichia coli | 25 |

| Ac-R-X-W-F-X-R-I-NH₂ | Candida albicans | 10 |

MIC: Minimum Inhibitory Concentration

Table 2: Hypothetical Enzyme Inhibitory Activity of Peptides Containing this compound

| Peptide Sequence (X = this compound) | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

| Ac-P-X-F-Y(NO₂)-NH₂ | Cathepsin D | 150 | 75 |

| H-L-X-P-R-OH | Thrombin | 50 | 20 |

| Ac-W-X-D-A-NH₂ | Matrix Metalloproteinase-9 | 250 | 120 |

IC₅₀: Half-maximal Inhibitory Concentration; Kᵢ: Inhibition Constant

Table 3: Hypothetical Anticancer Activity of Peptides Containing this compound

| Peptide Sequence (X = this compound) | Cell Line | GI₅₀ (µM) |

| c(R-G-D-X-V) | U-87 MG (Glioblastoma) | 5.2 |

| K-L-A-X-L-A-K-L-A-X-NH₂ | MCF-7 (Breast Cancer) | 8.7 |

| R-X-D-F-K-NH₂ | A549 (Lung Cancer) | 15.1 |

GI₅₀: Growth Inhibition 50%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are representative protocols for the synthesis and biological evaluation of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (unreacted amines), repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence, including the incorporation of Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid-OH.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash with cold ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

Materials:

-

Test peptide

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.

-

Peptide Dilution: Prepare serial twofold dilutions of the test peptide in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the peptide dilutions. Include positive (no peptide) and negative (no inoculum) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

In Vitro Cancer Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the test peptide. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Experimental Workflow for Peptide Synthesis and Screening

Caption: Workflow for the synthesis and biological screening of peptides containing this compound.

Hypothetical Signaling Pathway for an Anticancer Peptide

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by an anticancer peptide.

Conclusion

The incorporation of this compound into peptides represents a promising avenue for the development of novel therapeutics with improved pharmacological profiles. While specific data on a wide range of such peptides is limited in the public domain, the experimental frameworks and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate these unique molecules. The steric bulk and hydrophobicity of the neopentylglycine side chain offer a powerful tool for modulating peptide conformation, stability, and biological activity. Systematic structure-activity relationship studies are essential to fully unlock the therapeutic potential of this non-proteinogenic amino acid.

The Strategic Role of (R)-2-Amino-4,4-dimethylpentanoic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid also known as (R)-tert-butylglycine, has emerged as a critical building block in medicinal chemistry. Its unique structural features, particularly the bulky tert-butyl group, impart favorable properties to parent molecules, including enhanced metabolic stability, improved pharmacokinetic profiles, and constrained peptide conformations. This technical guide provides an in-depth analysis of the synthesis, applications, and biological significance of this compound and its derivatives, with a focus on their role in the development of novel therapeutics.

Synthesis and Incorporation into Peptides

The primary application of this compound in drug discovery is as a component of peptidomimetics and other small molecule drugs. Its synthesis and incorporation into peptide chains are most commonly achieved through Fmoc solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain can present steric hindrance, necessitating optimized coupling conditions.

General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for incorporating Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid into a peptide sequence on a solid support resin (e.g., Rink Amide resin).

1. Resin Swelling and Fmoc Deprotection:

-

Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker.

-

Repeat the piperidine treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and DMF.

2. Amino Acid Coupling:

-

Dissolve Fmoc-(R)-2-Amino-4,4-dimethylpentanoic acid (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

-

Add an activator base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

3. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

4. Repetitive Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with DCM.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

6. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Case Study: Mefluleucine (Navacaprant, NV-5138)

A prominent example of a therapeutic agent incorporating a derivative of this compound is Mefluleucine, also known as Navacaprant ((S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid). This compound is under investigation for the treatment of Major Depressive Disorder (MDD).

Mechanism of Action: mTORC1 Pathway Activation

Mefluleucine is a sestrin2 modulator. Sestrins are intracellular leucine sensors that inhibit the activity of the GATOR2 complex, which in turn activates the GATOR1 complex, a negative regulator of the mTORC1 signaling pathway. By binding to sestrin2, Mefluleucine mimics the action of leucine, leading to the activation of mTORC1. The activation of the mTORC1 pathway is believed to mediate the rapid-acting antidepressant effects observed with drugs like ketamine.[1][2]

Clinical Data for Navacaprant in Major Depressive Disorder

Clinical trials have evaluated the efficacy and safety of Navacaprant (the active moiety of which is Mefluleucine) in adults with MDD. Below is a summary of key data from Phase 2 and Phase 3 studies.[3][4][5]

| Study Phase | Primary Endpoint | Patient Population | Key Findings | Adverse Events |

| Phase 2 | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 8 | Adults with moderate-to-severe MDD | Statistically significant improvement in MADRS score compared to placebo.[3] | Generally well-tolerated; most common were headache and nausea.[3] |

| Phase 3 (KOASTAL-1) | Change from baseline in MADRS total score at Week 6 | Adults with moderate-to-severe MDD | Did not meet the primary endpoint; no statistically significant difference from placebo.[4][5] | Generally well-tolerated; headache and diarrhea were the most common.[5] |

Quantitative Bioanalysis

The development of robust bioanalytical methods is crucial for characterizing the pharmacokinetics of drugs containing this compound derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying these analytes in biological matrices.

General Experimental Protocol: LC-MS/MS Quantification in Plasma

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

-

Column: A C18 reverse-phase column suitable for polar compounds.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Conclusion

This compound and its derivatives represent a valuable class of building blocks for the design of novel therapeutics. The incorporation of this sterically hindered amino acid can significantly enhance the drug-like properties of parent molecules. The case of Mefluleucine highlights the potential of this scaffold in addressing complex neurological disorders. Further exploration of derivatives of this compound is warranted to fully exploit their therapeutic potential in various disease areas. The development and application of robust synthetic and analytical methodologies will be paramount to advancing these promising compounds through the drug discovery and development pipeline.

References

- 1. NV-5138 as a fast-acting antidepressant via direct activation of mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mefluleucine - Wikipedia [en.wikipedia.org]

- 3. Navacaprant, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hcplive.com [hcplive.com]

- 5. psychiatrictimes.com [psychiatrictimes.com]

(R)-2-Amino-4,4-dimethylpentanoic Acid: A Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-4,4-dimethylpentanoic acid, commonly known as (R)-tert-leucine, has emerged as a pivotal chiral building block in asymmetric synthesis. Its sterically demanding tert-butyl group provides a powerful tool for inducing stereoselectivity in a wide array of chemical transformations. This technical guide delves into the synthesis, properties, and applications of (R)-tert-leucine, offering a comprehensive resource for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound is a non-proteinogenic amino acid characterized by its bulky and hydrophobic tert-butyl side chain. These properties are central to its efficacy as a chiral auxiliary and building block.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Melting Point | >300 °C |

| Optical Rotation [α]²⁰/D | +9.5° to +11.5° (c=1 in 5M HCl) |

| Appearance | White to off-white crystalline powder |

Synthesis of this compound

The enantiomerically pure form of this compound can be obtained through several synthetic strategies, most notably via asymmetric Strecker synthesis or the resolution of a racemic mixture.

Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis provides a direct route to enantiomerically enriched α-amino acids. By employing a chiral auxiliary, such as (S)-phenylglycine amide, it is possible to synthesize the corresponding (R)-amino nitrile with high diastereoselectivity. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the target (R)-tert-leucine.[1]

A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in high diastereomeric excess.[1][2]

Applications in Asymmetric Synthesis

The synthetic utility of (R)-tert-leucine is extensive, primarily revolving around its use as a chiral auxiliary and as a precursor for the synthesis of highly effective chiral ligands.

Chiral Ligand Synthesis: The PHOX Ligand Family

(R)-tert-leucine is a crucial starting material for the synthesis of phosphinooxazoline (PHOX) ligands, a class of privileged ligands in asymmetric catalysis.[3] The synthesis of (R)-tert-ButylPHOX, a prominent member of this family, showcases a modular and scalable approach.[4]

Workflow for the Synthesis of (S)-tert-ButylPHOX from L-tert-Leucine

Chiral Auxiliary in Asymmetric Reactions

Derivatives of (R)-tert-leucine are widely employed as chiral auxiliaries to direct the stereochemical outcome of various reactions, including aldol additions, alkylations, and kinetic resolutions. The bulky tert-butyl group effectively shields one face of the reactive intermediate, leading to high diastereoselectivity.

The Concept of a Chiral Auxiliary

Quantitative Data in Asymmetric Synthesis

The effectiveness of (R)-tert-leucine and its derivatives as chiral controllers is evident from the high levels of stereoselectivity achieved in various synthetic applications.

Table 1: Diastereoselective Strecker Synthesis of (S)-tert-leucine using (R)-phenylglycine Amide [1]

| Aldehyde | Chiral Auxiliary | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| Pivaldehyde | (R)-phenylglycine amide | H₂O | 93 | >99:1 |

| Pivaldehyde | (R)-phenylglycine amide | MeOH/H₂O (6:1) | 85 | >99:1 |

Table 2: Application in the Kinetic Resolution of Secondary Alcohols

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess of Product (ee %) | Selectivity Factor (s) |

| (±)-1-Phenylethanol | Amidine-Based Catalyst | 49 | >99 | >200 |

| (±)-1-(4-Chlorophenyl)ethanol | Ruthenium-Lipase Couple | >49 | 99 | >200 |

Role in Drug Development: The Synthesis of Atazanavir

A prominent application of a derivative of this compound is in the synthesis of Atazanavir, an HIV protease inhibitor.[2][5] Specifically, N-methoxycarbonyl-L-tert-leucine is a key intermediate that is coupled with a complex hydrazine derivative to construct the core of the Atazanavir molecule.[6] This highlights the importance of this chiral building block in the pharmaceutical industry for the production of life-saving medications.

Simplified Synthesis Step of Atazanavir

Experimental Protocols

Asymmetric Strecker Synthesis of (S)-tert-leucine[1]

Materials:

-

(R)-phenylglycine amide hydrochloride

-

Pivaldehyde

-

Sodium cyanide (30% aqueous solution)

-

Water

-

Hydrochloric acid (6M)

-

Diethyl ether

-

Dowex 50WX8 resin

Procedure:

-

A suspension of (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in water is stirred at room temperature.

-

A 30% aqueous solution of sodium cyanide (1.05 eq) is added dropwise, and the mixture is stirred for 48 hours, during which a white precipitate forms.

-

The solid is collected by filtration, washed with water, and dried to afford the diastereomerically pure α-amino nitrile.

-

The α-amino nitrile is then hydrolyzed by refluxing in 6M HCl for 24 hours.

-

After cooling, the mixture is extracted with diethyl ether to remove the chiral auxiliary.

-

The aqueous layer is concentrated, and the residue is dissolved in water and passed through a Dowex 50WX8 resin column.

-

Elution with aqueous ammonia followed by evaporation of the solvent and recrystallization from water/ethanol yields (S)-tert-leucine.

Note: For the synthesis of (R)-tert-leucine, (S)-phenylglycine amide would be used as the chiral auxiliary.

Synthesis of (S)-tert-ButylPHOX from L-tert-leucine[1][6]

This is a multi-step procedure involving the reduction of L-tert-leucine to L-tert-leucinol, followed by amide formation, cyclization to the oxazoline, and a final phosphine coupling.

Step 1: Reduction of L-tert-leucine to L-tert-leucinol (L)-tert-leucine is reduced using sodium borohydride and iodine in tetrahydrofuran.

Step 2: 2-Bromo-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-benzamide Formation The resulting amino alcohol is coupled with 2-bromobenzoyl chloride in the presence of a base.

Step 3: Oxazoline Formation The bromobenzamide is treated with methanesulfonyl chloride and triethylamine to form the corresponding oxazoline.

Step 4: Phosphine Coupling The 2-(2-bromophenyl)oxazoline is coupled with diphenylphosphine using a copper(I) iodide catalyst to yield (S)-tert-ButylPHOX.

Detailed experimental conditions, including specific amounts, temperatures, and reaction times, can be found in the cited literature.[1][6]

Conclusion

This compound is a versatile and powerful chiral building block in modern organic synthesis. Its unique steric properties make it an excellent choice for inducing high levels of stereocontrol in a variety of chemical transformations. From the synthesis of sophisticated chiral ligands to its direct application in the production of complex pharmaceutical agents like Atazanavir, (R)-tert-leucine continues to be an indispensable tool for chemists in both academic and industrial research. The methodologies outlined in this guide provide a solid foundation for its effective utilization in the development of new and efficient asymmetric syntheses.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

Conformational Landscape of (R)-2-Amino-4,4-dimethylpentanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-4,4-dimethylpentanoic acid, a non-proteinogenic amino acid characterized by its sterically demanding 4,4-dimethylpentyl side chain, presents a unique case for conformational analysis. The bulky neopentyl group significantly restricts the conformational freedom of the amino acid backbone and its side chain, influencing the three-dimensional structure of peptides and peptidomimetics into which it is incorporated. Understanding these conformational preferences is crucial for the rational design of novel therapeutics, as the geometry of the amino acid residue can dictate molecular recognition, binding affinity, and biological activity.

This technical guide provides an in-depth analysis of the conformational properties of this compound derivatives. Due to the limited availability of direct experimental data for this specific amino acid, this guide leverages data from structurally analogous amino acids, particularly those with bulky α,α-dialkylated side chains, to infer and discuss the likely conformational behavior. The principles and experimental methodologies outlined herein provide a robust framework for researchers engaged in the study and application of this and other sterically hindered amino acids.

Conformational Preferences of the Polypeptide Backbone (φ and ψ Angles)

The backbone conformation of an amino acid residue is defined by the dihedral angles phi (φ) and psi (ψ). The sterically allowed combinations of these angles are visualized on a Ramachandran plot. For amino acids with bulky side chains, the accessible regions of the Ramachandran plot are significantly restricted.

The 4,4-dimethylpentyl group, with its quaternary carbon, exerts a substantial steric hindrance that is expected to disfavor many of the canonical backbone conformations observed for smaller amino acids. By analogy to other bulky amino acids, derivatives of this compound are likely to favor more extended or specific turn-like conformations.

Table 1: Predicted Backbone Dihedral Angles (φ, ψ) for this compound Derivatives Based on Analogous Bulky Amino Acids.

| Derivative Type | Analogous Residue | φ (°) | ψ (°) | Predicted Conformation |

| Peptide Internal | α,α-di-n-propylglycine | +66.2 | +19.3 | Distorted Type II β-turn |

| Peptide Internal | α,α-di-n-butylglycine | +66.5 | +21.1 | Distorted Type II β-turn |

Data for analogous residues are derived from crystal structures of model peptides. These values serve as a predictive model for the likely backbone conformation of this compound derivatives in a similar chemical environment.

Side Chain Conformations (χ Angles)

The conformation of the side chain is described by the dihedral angles χ1, χ2, and so on. For this compound, the key dihedral angle is χ1 (N-Cα-Cβ-Cγ), which dictates the orientation of the bulky neopentyl group relative to the backbone.

Due to the steric bulk of the tert-butyl group at the Cγ position, rotation around the Cβ-Cγ bond (χ2) is highly restricted. The primary determinant of the side chain conformation will be the χ1 angle, which governs the spatial relationship between the neopentyl group and the peptide backbone. The three staggered conformations around the Cα-Cβ bond are gauche+ (+60°), trans (180°), and gauche- (-60°).

Steric clashes between the 4,4-dimethylpentyl group and the backbone atoms will lead to a strong preference for specific rotamers. It is anticipated that the trans rotamer, which places the bulky group furthest from the backbone, will be significantly favored.

Experimental Methodologies for Conformational Analysis

A combination of experimental and computational techniques is employed to elucidate the conformational preferences of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The key parameters for conformational analysis are the vicinal coupling constants (³J), which are related to the dihedral angle between the coupled nuclei through the Karplus equation.

Experimental Protocol: Determination of Rotamer Populations by NMR

-

Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mM.

-

¹H NMR Spectroscopy: Acquire a high-resolution one-dimensional ¹H NMR spectrum.

-

Measurement of Coupling Constants: Determine the ³J(Hα-Hβ) coupling constants from the multiplicity of the Hα and Hβ signals.

-

Karplus Equation: Utilize a parameterized Karplus equation to relate the observed coupling constants to the corresponding dihedral angles. The generalized Karplus equation is of the form: ³J(H,H) = A cos²(θ) + B cos(θ) + C where A, B, and C are empirically derived parameters.

-

Rotamer Population Analysis: Calculate the populations of the gauche+, trans, and gauche- rotamers based on the experimental coupling constants and the theoretical coupling constants for each staggered conformation.